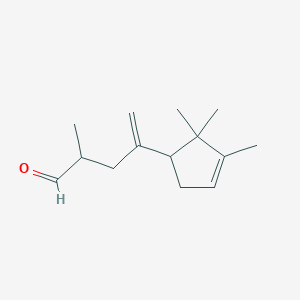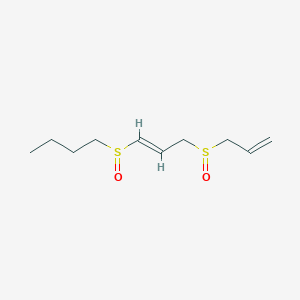
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane, also known as allicin, is a sulfur-containing compound found in garlic. It has been widely studied for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. In
作用机制
The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the modulation of various signaling pathways. Allicin has been shown to induce the production of ROS, which can lead to oxidative stress and cell death in bacteria and cancer cells. Allicin has also been shown to modulate signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Allicin has been shown to have a wide range of biochemical and physiological effects. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to disrupt bacterial cell membranes and inhibit the growth of fungi and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its wide range of potential therapeutic properties. Allicin has been shown to have antimicrobial, anti-cancer, and anti-inflammatory effects, which makes it a promising candidate for various fields of research. However, one limitation of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its instability. Allicin is a highly reactive compound that can easily degrade or oxidize, which may affect the accuracy of experimental results.
未来方向
There are several future directions for 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane research. One direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane as an alternative to conventional antibiotics. Due to the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents. Allicin has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses, which makes it a promising candidate for further research. Another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cancer therapy. Allicin has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which makes it a potential candidate for cancer treatment. Finally, another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cardiovascular health. Allicin has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane and its mechanisms of action.
合成方法
Allicin is synthesized from alliin, a sulfur-containing amino acid found in garlic. When garlic is crushed or chopped, an enzyme called alliinase converts alliin into 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane. The synthesis of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane can also be achieved through chemical methods, such as oxidation of diallyl disulfide or reaction of allyl mercaptan with hydrogen peroxide.
科学研究应用
Allicin has been studied for its potential therapeutic properties in various fields of research, including microbiology, oncology, and cardiovascular health. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been studied for its potential anti-cancer properties, including induction of apoptosis and inhibition of angiogenesis. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
属性
CAS 编号 |
169132-65-4 |
|---|---|
产品名称 |
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane |
分子式 |
C10H18O2S2 |
分子量 |
234.4 g/mol |
IUPAC 名称 |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
InChI |
InChI=1S/C10H18O2S2/c1-3-5-8-14(12)10-6-9-13(11)7-4-2/h4,6,10H,2-3,5,7-9H2,1H3/b10-6+ |
InChI 键 |
LGWMIVLKSODPMA-UXBLZVDNSA-N |
手性 SMILES |
CCCCS(=O)/C=C/CS(=O)CC=C |
SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
规范 SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
同义词 |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



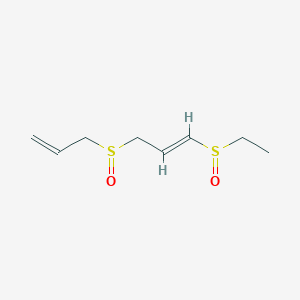
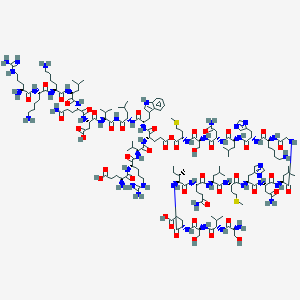
![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
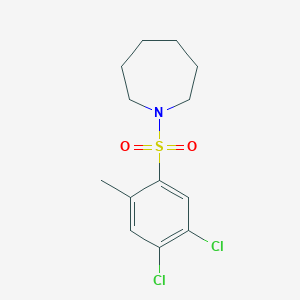
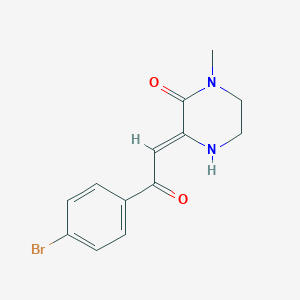
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
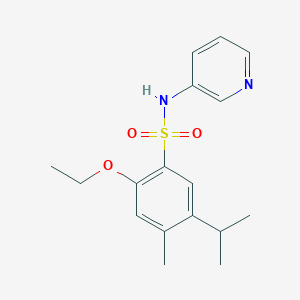
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
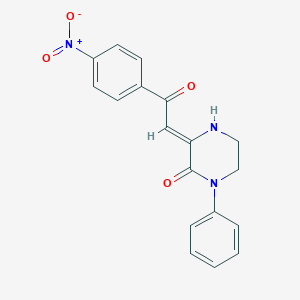
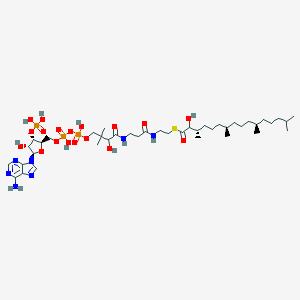
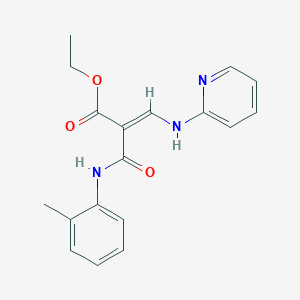
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
